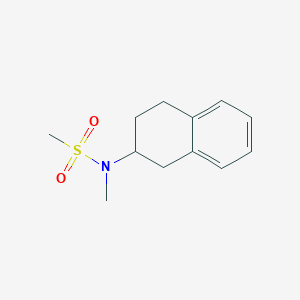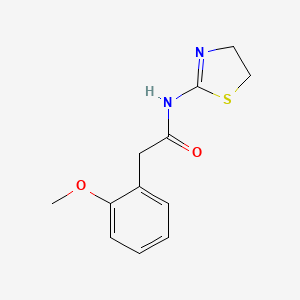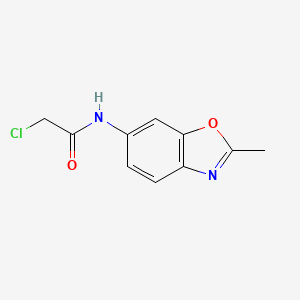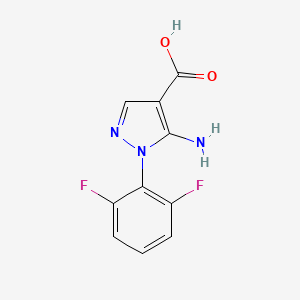![molecular formula C13H17F3N2O B7549941 [4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol](/img/structure/B7549941.png)
[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. TAK-659 has shown promise in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In
Mécanisme D'action
[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol binds to BTK and inhibits its activity, leading to the suppression of downstream signaling pathways that promote the survival and proliferation of cancer cells. In addition, [4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol has been shown to induce apoptosis, or programmed cell death, in cancer cells. By targeting BTK and inducing apoptosis, [4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol has the potential to be an effective treatment for B-cell malignancies.
Biochemical and Physiological Effects:
[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol has been shown to have potent anti-tumor activity in preclinical studies. In addition to inhibiting BTK, [4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol has been shown to inhibit other kinases that are involved in B-cell receptor signaling, including AKT and ERK. [4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol is its specificity for BTK, which reduces the risk of off-target effects. [4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of [4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol is its potential for drug resistance, as mutations in BTK can reduce the efficacy of the drug.
Orientations Futures
There are several future directions for the development of [4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol. One area of focus is the development of combination therapies that target multiple pathways involved in B-cell receptor signaling. Another area of focus is the identification of biomarkers that can predict response to [4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol, which could help to guide patient selection and treatment strategies. Finally, clinical trials are needed to evaluate the safety and efficacy of [4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol in patients with B-cell malignancies.
Méthodes De Synthèse
The synthesis of [4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol involves several steps, including the reaction between 2-chloro-5-trifluoromethylpyridine and cyclohexylmagnesium bromide, followed by hydrolysis and reduction. The final product is obtained as a white solid with a purity of greater than 98%.
Applications De Recherche Scientifique
[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol has been studied extensively for its potential use in cancer treatment. Preclinical studies have shown that [4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol is a potent inhibitor of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in B-cell receptor signaling. BTK plays a critical role in the survival and proliferation of B-cell malignancies, making it an attractive target for cancer therapy.
Propriétés
IUPAC Name |
[4-[[5-(trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c14-13(15,16)10-3-6-12(17-7-10)18-11-4-1-9(8-19)2-5-11/h3,6-7,9,11,19H,1-2,4-5,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDICTWNJWPVPQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)NC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

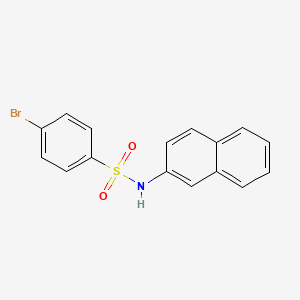
![N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7549862.png)


![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549891.png)
![N-methyl-N-[2-methyl-2-(4-methylphenyl)propyl]methanesulfonamide](/img/structure/B7549903.png)

![(E)-2-cyano-3-[(3E)-3-[[4-(diethylamino)phenyl]methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B7549910.png)

![8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B7549918.png)
